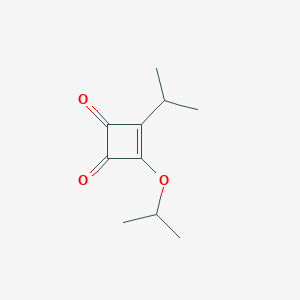
3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)-: is a complex organic compound Its structure includes a cyclobutene ring with two ketone groups at positions 1 and 2, an isopropoxy group at position 3, and an isopropyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)- typically involves multiple steps:
Formation of the cyclobutene ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of ketone groups: Oxidation reactions are used to introduce ketone functionalities at the desired positions.
Addition of isopropoxy and isopropyl groups: These groups can be introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone groups to alcohols or other functionalities.
Substitution: The isopropoxy and isopropyl groups can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology Medicine : Research into its potential as a pharmaceutical intermediate or active ingredient. Industry : Use in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)- would depend on its specific application. In general, its reactivity is influenced by the presence of the cyclobutene ring and the ketone groups, which can participate in various chemical reactions. The isopropoxy and isopropyl groups may also affect its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclobutene-1,2-dione: Lacks the isopropoxy and isopropyl groups.
3-Cyclobutene-1,2-dione, 3-(methoxy)-4-(methyl)-: Similar structure but with different substituents.
3-Cyclobutene-1,2-dione, 3-(ethoxy)-4-(ethyl)-: Another similar compound with different alkoxy and alkyl groups.
Uniqueness: : The presence of the isopropoxy and isopropyl groups in 3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)- makes it unique compared to other similar compounds
Properties
CAS No. |
73279-65-9 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-propan-2-yl-4-propan-2-yloxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H14O3/c1-5(2)7-8(11)9(12)10(7)13-6(3)4/h5-6H,1-4H3 |
InChI Key |
FBLBQHVIARGWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=O)C1=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















